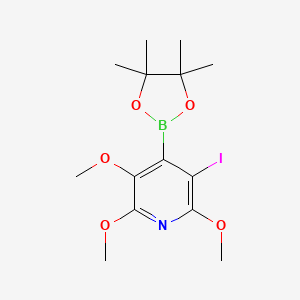

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by its multiple methoxy groups and a boronic acid derivative. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. The boronic acid derivative is then introduced using a boronic acid ester.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for research and industrial applications.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura reactions , forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

-

Solvent : Dry 1,4-dioxane

-

Base : Triethylamine (10 equiv)

-

Conditions : 80°C under inert atmosphere (3–24 hours)

-

Yield : 77–92% for analogous compounds

Example Reaction :

Reaction with 4-iodoaniline derivatives produces biaryl structures, critical for pharmaceutical intermediates. For instance:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | |

| Typical Yield | 85–92% |

Iodo Group Reactivity in Cross-Couplings

The iodine substituent at position 3 undergoes Ullmann-type couplings or Stille reactions , enabling further functionalization:

-

Buchwald-Hartwig Amination : Coupling with aryl amines under Cu/ligand catalysis.

-

Direct Arylation : Pd-catalyzed coupling with aryl boronic acids.

Conditions :

-

Catalyst : PdCl₂(PPh₃)₂/CuI (2–4 mol%)

-

Solvent : Dry THF or toluene

-

Base : Triethylamine or K₃PO₄

-

Yield : 70–89% for analogous bromopyridines

Methoxy Group Stability and Reactivity

The methoxy groups at positions 2, 5, and 6 are typically inert under cross-coupling conditions but can be demethylated under strong acids (e.g., BBr₃ in CH₂Cl₂) for hydroxylation.

Selective Demethylation ():

-

Reagent : BBr₃ (3 equiv) at −78°C → 0°C

-

Product : Hydroxypyridine-boronate (useful for further O-alkylation).

Comparative Reactivity Table

| Reaction Type | Conditions | Key Catalyst | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | 80°C, dioxane, Pd(PPh₃)₄ | Pd(0) | 85–92% |

| Ullmann Coupling | 60°C, THF, CuI/PdCl₂(PPh₃)₂ | Pd/Cu | 70–89% |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → 0°C | – | 65–78% |

Stability and Handling

-

Storage : −20°C under argon (boronic ester is moisture-sensitive).

-

Purification : Column chromatography (silica gel, petroleum ether/EtOAc).

Experimental protocols and spectral data (¹H/¹³C NMR, HRMS) for this compound and its derivatives are extensively documented in supplementary materials of cited works .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action:

In Suzuki-Miyaura reactions, the boronic ester reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form new carbon-carbon bonds.

Medicinal Chemistry

The unique structural features of 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it an interesting subject for medicinal chemistry. Its potential biological activities can be explored through interaction studies and biochemical assays to evaluate its efficacy against various biological targets .

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of compounds like 3-Iodo-2,5,6-trimethoxy-pyridine can be synthesized to develop new anticancer agents. The incorporation of the boronate moiety allows for targeted modifications that enhance biological activity against cancer cell lines. In vitro studies have shown promising results regarding cytotoxicity and selectivity.

Case Study 2: Development of Agrochemicals

Another application involves the use of this compound in developing agrochemicals. The ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling facilitates the synthesis of novel pesticides and herbicides that are more effective and environmentally friendly .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular behavior. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the iodine and methoxy groups, making it less reactive in certain contexts.

3-Iodo-2,5,6-trimethoxypyridine: This compound lacks the boronic acid derivative, resulting in different reactivity and applications.

Uniqueness: The presence of both iodine and boronic acid groups in 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine gives it unique chemical properties that are not found in its similar compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable tool in scientific research.

Actividad Biológica

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention due to its unique structure and potential biological activities. This compound features a pyridine ring with multiple methoxy groups and a boronic acid derivative, making it an interesting subject for medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C14H21BINO5, with a molecular weight of approximately 421.04 g/mol. The structure includes an iodine atom, three methoxy groups, and a boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which contributes to its reactivity and potential biological applications.

Structural Overview

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H21BINO5 |

| Molecular Weight | 421.04 g/mol |

| CAS Number | 2096997-18-9 |

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group is known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.

Interaction Studies

Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies typically involve biochemical assays that assess the compound's efficacy against specific biological targets. For instance:

- Target Identification : The compound may interact with kinases or other proteins involved in cellular signaling pathways.

- Assay Development : Biochemical assays can be designed to evaluate the compound's inhibitory effects on these targets.

Pharmacological Profile

Preliminary pharmacological profiling indicates that compounds with similar structures exhibit varying degrees of cytotoxicity and selectivity towards cancer cells. The presence of iodine and boron groups appears to enhance these properties compared to non-substituted analogs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks iodine and methoxy groups | Less reactive; limited biological activity |

| 3-Iodo-2,5-dimethoxypyridine | Fewer methoxy groups; no boronate | Moderate activity; different reactivity profile |

The combination of iodine and boron in the target compound enhances its chemical reactivity and potential therapeutic applications compared to its analogs.

Propiedades

IUPAC Name |

3-iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BINO5/c1-13(2)14(3,4)22-15(21-13)8-9(16)11(19-6)17-12(20-7)10(8)18-5/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGVFZIBTUMAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2I)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BINO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.